![molecular formula C7H7Li B14429384 Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide CAS No. 78323-63-4](/img/structure/B14429384.png)
Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide is a chemical compound with the molecular formula C7H7Li. It is a derivative of bicyclo[2.2.1]hepta-2,5-diene, commonly known as norbornadiene. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide can be synthesized through the reaction of norbornadiene with lithium metal. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as tetrahydrofuran (THF). The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Atmosphere: Inert atmosphere (e.g., nitrogen or argon).
Solvent: Tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory-scale procedures with appropriate scaling up. Industrial production would require stringent control of reaction conditions to ensure safety and product purity.
Análisis De Reacciones Químicas
Types of Reactions
Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The lithium atom can be substituted with other electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted norbornadiene compounds.
Aplicaciones Científicas De Investigación
Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex polycyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It serves as a precursor for the synthesis of high-energy-density fuels and other industrial chemicals.
Mecanismo De Acción
The mechanism by which lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide exerts its effects involves its reactivity with various reagents. The lithium atom in the compound acts as a nucleophile, facilitating reactions with electrophiles. The bicyclic structure provides stability and unique reactivity patterns, making it a valuable intermediate in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene (Norbornadiene): The parent compound from which lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide is derived.
Lithium cyclopentadienide: Another lithium-containing compound with a similar reactivity profile.
Lithium phenylacetylide: A lithium compound used in organic synthesis with comparable nucleophilic properties.
Uniqueness
This compound is unique due to its bicyclic structure, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and high-energy-density materials.
Propiedades
Número CAS |
78323-63-4 |
|---|---|
Fórmula molecular |
C7H7Li |
Peso molecular |
98.1 g/mol |
InChI |
InChI=1S/C7H7.Li/c1-2-7-4-3-6(1)5-7;/h1-7H;/q-1;+1 |
Clave InChI |
PTWAQJCAVMXCQH-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[CH-]1C2C=CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Decyloxy)methylidene]cyclohex-1-ene](/img/structure/B14429302.png)
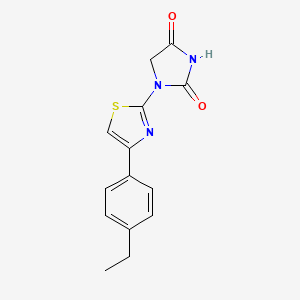
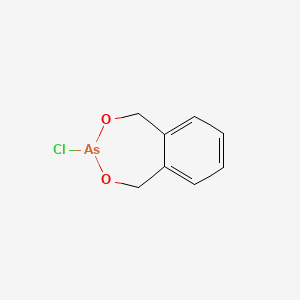
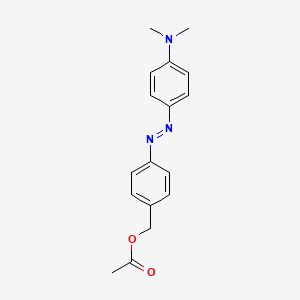
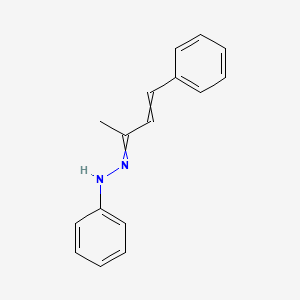
![5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione](/img/structure/B14429335.png)
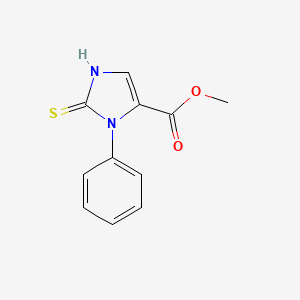
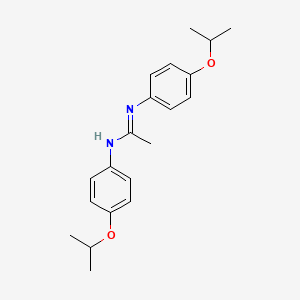

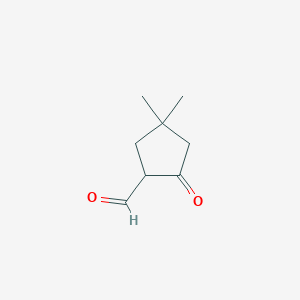

![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)
![4-Ethynyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14429402.png)

